molecular formula C11H17N3O2 B13641463 Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate

Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate

Cat. No.: B13641463
M. Wt: 223.27 g/mol
InChI Key: MWPFCTBRAJUQNK-UHFFFAOYSA-N
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Description

Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a cyclopropylamino group and a pyrazolyl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate typically involves the reaction of cyclopropylamine with a suitable ester precursor. The process may include steps such as:

    Formation of the ester: This can be achieved by reacting a suitable acid with methanol in the presence of a catalyst.

    Amination: The ester is then reacted with cyclopropylamine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(cyclopropylamino)-4-(1h-imidazol-1-yl)butanoate
  • Methyl 2-(cyclopropylamino)-4-(1h-triazol-1-yl)butanoate

Uniqueness

Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazolyl moiety, in particular, differentiates it from similar compounds and contributes to its versatility in various applications.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 2-(cyclopropylamino)-4-pyrazol-1-ylbutanoate

InChI

InChI=1S/C11H17N3O2/c1-16-11(15)10(13-9-3-4-9)5-8-14-7-2-6-12-14/h2,6-7,9-10,13H,3-5,8H2,1H3

InChI Key

MWPFCTBRAJUQNK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCN1C=CC=N1)NC2CC2

Origin of Product

United States

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